(6Z)-6-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
6-((Z)-1-{3-CHLORO-5-ETHOXY-4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the class of thiadiazolo[3,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a chlorinated, ethoxylated, and fluorobenzylated phenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-((Z)-1-{3-CHLORO-5-ETHOXY-4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, including the formation of the thiadiazolo[3,2-a]pyrimidine core and subsequent functionalizationIndustrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, where halogens or other substituents can be replaced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
6-((Z)-1-{3-CHLORO-5-ETHOXY-4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other thiadiazolo[3,2-a]pyrimidines with different substituents. These compounds share a common core structure but differ in their functional groups, which can significantly impact their properties and applications. The unique combination of chlorinated, ethoxylated, and fluorobenzylated phenyl groups in 6-((Z)-1-{3-CHLORO-5-ETHOXY-4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE distinguishes it from other similar compounds .
Properties
Molecular Formula |
C24H22ClFN4O3S |
---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
(6Z)-6-[[3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H22ClFN4O3S/c1-3-7-20-29-30-22(27)16(23(31)28-24(30)34-20)10-14-11-17(25)21(19(12-14)32-4-2)33-13-15-8-5-6-9-18(15)26/h5-6,8-12,27H,3-4,7,13H2,1-2H3/b16-10-,27-22? |
InChI Key |
ICRZKLVOJJYGST-IDQZTLFTSA-N |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4F)OCC)/C(=O)N=C2S1 |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4F)OCC)C(=O)N=C2S1 |
Origin of Product |
United States |
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